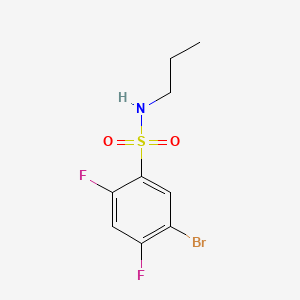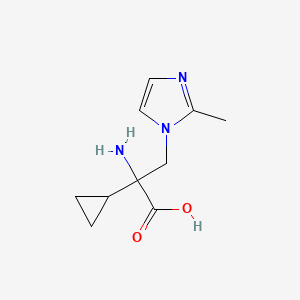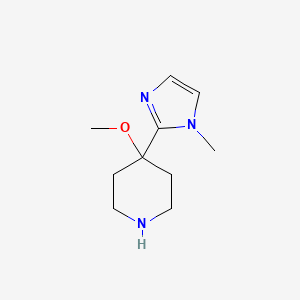
4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine is a chemical compound that features a piperidine ring substituted with a methoxy group and an imidazole ring. The presence of the imidazole ring, a five-membered heterocyclic moiety, imparts unique chemical and biological properties to the compound. Imidazole derivatives are known for their broad range of applications in medicinal chemistry, including antibacterial, antifungal, and anticancer activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine can be achieved through various synthetic routes. One common method involves the Debus-Radziszewski synthesis, which is a condensation reaction between glyoxal, ammonia, and an aldehyde . Another approach is the Wallach synthesis, which involves the dehydrogenation of imidazolines . The reaction conditions typically require a polar solvent and a catalyst to facilitate the formation of the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the final product.
化学反応の分析
Types of Reactions: 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The imidazole ring is particularly reactive due to the presence of nitrogen atoms, which can participate in nucleophilic and electrophilic reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or dichloromethane to dissolve the reactants and facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolone derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring, enhancing the compound’s biological activity .
科学的研究の応用
4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used as a probe to study enzyme activity and protein interactions. In medicine, it has potential therapeutic applications due to its antibacterial, antifungal, and anticancer properties . Additionally, the compound is used in the development of new drugs and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in the active site of enzymes, inhibiting their activity. This interaction disrupts essential biochemical pathways, leading to the compound’s therapeutic effects . The piperidine ring enhances the compound’s binding affinity and selectivity for its targets, making it a potent bioactive molecule.
類似化合物との比較
4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine can be compared with other imidazole-containing compounds, such as clemizole, etonitazene, and omeprazole . While these compounds share the imidazole ring, they differ in their substituents and overall structure, leading to variations in their biological activity and therapeutic applications. For instance, clemizole is an antihistaminic agent, etonitazene is an analgesic, and omeprazole is an antiulcer drug . The unique combination of the methoxy group and piperidine ring in this compound distinguishes it from these compounds and contributes to its specific properties and applications.
特性
分子式 |
C10H17N3O |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
4-methoxy-4-(1-methylimidazol-2-yl)piperidine |
InChI |
InChI=1S/C10H17N3O/c1-13-8-7-12-9(13)10(14-2)3-5-11-6-4-10/h7-8,11H,3-6H2,1-2H3 |
InChIキー |
GEVNPNLPUFXKGE-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1C2(CCNCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid](/img/structure/B13494275.png)
![2-[(Benzyloxy)methyl]-2-(trifluoromethyl)oxetane](/img/structure/B13494280.png)

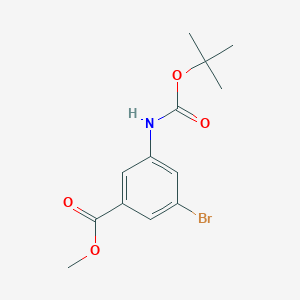

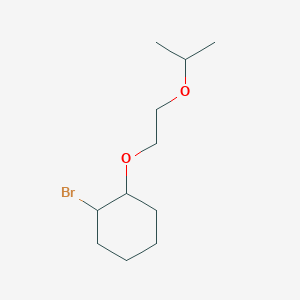
![2-Azaspiro[4.4]nonan-6-one](/img/structure/B13494304.png)
![Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13494311.png)
amine hydrochloride](/img/structure/B13494312.png)

![{4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol](/img/structure/B13494341.png)
